(1S)-1-(1-adamantyl)-N-benzyl-ethanamine
Description
(1S)-1-(1-Adamantyl)-N-benzyl-ethanamine is a chiral amine featuring a rigid adamantane moiety and a benzyl substituent. This compound’s stereochemistry (1S configuration) is critical for its biological activity, as enantiomeric differences often alter pharmacological profiles .
Properties
IUPAC Name |
(1S)-1-(1-adamantyl)-N-benzylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N/c1-14(20-13-15-5-3-2-4-6-15)19-10-16-7-17(11-19)9-18(8-16)12-19/h2-6,14,16-18,20H,7-13H2,1H3/t14-,16?,17?,18?,19?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVBPNGTMMKRJB-DHBQWTBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Table 2: Pharmacological Profiles
Research Findings and Implications
- Adamantane Rigidity : The adamantane group in the target compound enhances binding to hydrophobic pockets, as seen in rimantadine’s interaction with M2 channels .
- Benzyl Substitution: The benzyl group may improve blood-brain barrier penetration compared to non-aromatic analogs, a trait observed in N-benzyltryptamine derivatives .
- Stereochemistry : The (1S) configuration could optimize target engagement, mirroring the enantioselective activity of (S)-memantine .
Preparation Methods
Direct Alkylation of N-Benzyl Ethanamine
A foundational approach involves reacting 1-bromoadamantane with N-benzyl ethanamine under heated conditions. Adapted from US3391142, this method employs ethanol as a solvent and reflux temperatures (170°C, 15 hours) to facilitate nucleophilic substitution:
Key Data:
Phase-Transfer Catalyzed Alkylation
Building on PMC6644829, phase-transfer catalysis (PTC) using n-BuNI and aqueous NaOH in 1,2-dichloroethane enables milder conditions (25–40°C, 10–30 minutes):
Optimization Insights:
-
Solvent: Dichloroethane minimizes hydrolysis of adamantyl halides.
Asymmetric Synthesis via Chiral Induction
Second-Order Asymmetric Transformation (SOAT)
Adapting the tandem alkylation–SOAT methodology from PMC6644829, enantiomeric enrichment is achieved using chiral ligands. For example, (S)-Binap ligands induce the (1S) configuration during alkylation:
Performance Metrics:
Chiral Resolution via Diastereomeric Salt Formation
Racemic mixtures obtained from Section 2.1 are resolvable using chiral acids (e.g., L-tartaric acid). Recrystallization from ethanol/ether mixtures (as in US3391142) yields the (1S)-enantiomer:
Efficiency:
Reductive Amination Strategies
Ketone Intermediate Route
1-Adamantyl methyl ketone reacts with benzylamine under reductive conditions (NaBH, MeOH) to form the amine. Asymmetric reduction using (R)-CBS catalyst achieves stereocontrol:
Data Highlights:
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Q & A
Basic: What are the standard synthetic routes for preparing (1S)-1-(1-adamantyl)-N-benzyl-ethanamine?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 1-adamantyl carbonyl derivatives with benzylamine, followed by chiral resolution to isolate the (S)-enantiomer. Asymmetric reduction using catalysts like ruthenium-based systems can achieve enantioselectivity .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in ethanol/water mixtures to remove diastereomeric impurities .
- Yield Optimization : Adjusting reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) improves stereochemical control.
Advanced: How can researchers ensure high enantiomeric purity during synthesis?
Answer:
Enantiomeric purity is critical for pharmacological studies. Key strategies include:
- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases for analytical and preparative separation .
- Asymmetric Catalysis : Employing chiral ligands derived from rimantadine analogs (e.g., 1-adamantyl-ethanamine derivatives) to induce stereoselectivity during reductive amination .
- Crystallization-Induced Diastereomer Resolution : Forming diastereomeric salts with chiral acids (e.g., tartaric acid) and isolating the desired enantiomer via selective crystallization .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR (DMSO-d or CDCl) to confirm adamantyl proton signals (δ 1.6–2.1 ppm) and benzyl group aromaticity (δ 7.2–7.4 ppm) .
- IR Spectroscopy : Peaks at 1600–1650 cm (C=N stretch) and 3300 cm (N-H stretch) validate amine functionality .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., CHN: calculated 269.21 g/mol) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Answer:
- Structural Modifications : Synthesize analogs with variations in the adamantyl (e.g., fluorinated derivatives) or benzyl groups (e.g., methoxy substituents) to assess receptor binding .
- In Vitro Assays : Screen for affinity at cannabinoid receptors (CB1/CB2) using radioligand displacement assays, referencing structurally related adamantyl carboxamides .
- Computational Docking : Molecular docking with CB1 receptor models (PDB: 5XRA) to predict binding modes and guide synthetic priorities .
Advanced: How should researchers resolve contradictions in receptor binding data?
Answer:
Contradictions may arise due to assay variability or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Compare radioligand binding (e.g., H-CP55940) with functional assays (e.g., cAMP inhibition) to confirm receptor activation .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to rule out false negatives from rapid degradation .
- In Vivo Validation : Use rodent models to correlate in vitro binding with behavioral responses (e.g., analgesia or hypothermia) .
Basic: What purification techniques are optimal for amine derivatives of this compound?
Answer:
- Liquid-Liquid Extraction : Separate unreacted adamantyl precursors using dichloromethane/water phases at pH 9–10 (amine deprotonation) .
- Flash Chromatography : Silica gel columns with gradient elution (hexane → ethyl acetate) to isolate polar byproducts.
- Salt Formation : Convert the free base to a hydrochloride salt (HCl/ether) for improved crystallinity and storage stability .
Advanced: What computational approaches are recommended for predicting pharmacological properties?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes) to assess blood-brain barrier penetration .
- ADMET Prediction : Tools like SwissADME to estimate logP (target: 3–4 for CNS activity) and hERG channel liability .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
